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Cat. No.: B15290495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor in

biomedical research. It is recognized for its potent inhibition of AMP-activated protein kinase

(AMPK) and bone morphogenetic protein (BMP) type I receptors, including ALK2, ALK3, and

ALK6.[1][2] Understanding the metabolic fate of Dorsomorphin is crucial for interpreting

experimental results accurately and for any potential therapeutic development. This document

provides detailed application notes and standardized protocols for the identification and

characterization of Dorsomorphin metabolites using modern analytical techniques.

Given the current lack of publicly available data on the specific metabolites of Dorsomorphin,

this guide outlines a comprehensive workflow for researchers to identify and characterize these

metabolites de novo. The protocols provided are based on established methodologies for drug

metabolite profiling.

Predicted Metabolic Pathways
Based on the chemical structure of Dorsomorphin (6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-

(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine), potential metabolic transformations can be predicted.

These predictions can guide the search for metabolites in complex biological matrices.

Phase I Metabolism (Functionalization):
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Oxidation: Hydroxylation of the pyridine, piperidine, or phenyl rings. N-oxidation of the

pyridine or piperidine nitrogen atoms. O-dealkylation of the ethoxy bridge.

Hydrolysis: Not predicted to be a major pathway due to the absence of ester or amide bonds.

Phase II Metabolism (Conjugation):

Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxylated metabolites.

Sulfation: Conjugation of a sulfate group to hydroxylated metabolites.

Analytical Techniques for Metabolite Identification
A combination of high-resolution mass spectrometry and nuclear magnetic resonance

spectroscopy is the gold standard for the structural elucidation of drug metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary tool for

detecting and identifying potential metabolites in biological samples. High-resolution mass

spectrometry (HRMS) provides accurate mass measurements, which are essential for

determining the elemental composition of metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to definitively determine

the chemical structure of isolated metabolites, particularly for identifying the exact site of

metabolic modification.

Experimental Protocols
Protocol 1: In Vitro Metabolism of Dorsomorphin using
Liver Microsomes
This protocol describes the incubation of Dorsomorphin with liver microsomes to generate

metabolites in vitro. Liver microsomes are a rich source of drug-metabolizing enzymes,

particularly cytochrome P450s.

Materials:

Dorsomorphin
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Human or rat liver microsomes

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate

dehydrogenase, and NADP+)

Phosphate buffer (e.g., 0.1 M, pH 7.4)

Acetonitrile (ACN) or Methanol (MeOH) for quenching

Incubator/shaking water bath

Centrifuge

Procedure:

Prepare a stock solution of Dorsomorphin in a suitable solvent (e.g., DMSO).

In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

Phosphate buffer

Liver microsomes (final concentration typically 0.5-1.0 mg/mL)

Dorsomorphin solution (final concentration typically 1-10 µM)

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the metabolic reaction by adding the NADPH regenerating system.

Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile or methanol. This step

also serves to precipitate proteins.

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet

the precipitated protein.

Transfer the supernatant to a new tube for LC-MS/MS analysis.
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Protocol 2: LC-MS/MS Analysis for Dorsomorphin
Metabolite Profiling
This protocol outlines a general method for the chromatographic separation and mass

spectrometric detection of Dorsomorphin and its potential metabolites.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system

High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray

ionization (ESI) source

Chromatographic Conditions (Example):

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to

a high percentage to elute lipophilic compounds, and then return to initial conditions for

equilibration. For example:

0-2 min: 5% B

2-15 min: 5% to 95% B

15-18 min: 95% B

18-18.1 min: 95% to 5% B

18.1-25 min: 5% B

Flow Rate: 0.3 mL/min
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Column Temperature: 40°C

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

Ionization Mode: ESI positive and negative modes should be tested to ensure detection of a

wide range of metabolites.

Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or all-ions fragmentation

(AIF).

Full Scan Range: m/z 100-1000

MS/MS: For dd-MS2, select the top 3-5 most intense ions from the full scan for

fragmentation. Use a collision energy ramp to obtain informative fragment spectra.

Capillary Voltage: 3.5 kV

Source Temperature: 120°C

Desolvation Temperature: 350°C

Data Analysis:

Process the acquired data using metabolite identification software.

Search for potential metabolites by looking for predicted mass shifts from the parent drug

(Dorsomorphin, C₂₄H₂₅N₅O, MW: 399.49 g/mol ). Common mass shifts are:

+15.99 Da (Oxidation)

+176.03 Da (Glucuronidation)

+79.96 Da (Sulfation)

Compare the MS/MS fragmentation pattern of the parent drug with that of the potential

metabolites to identify structural similarities and pinpoint the site of modification.
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Data Presentation
Quantitative data on the formation of Dorsomorphin metabolites should be summarized in a

clear, tabular format. Below is a template table for presenting such data from an in vitro

metabolism study.

Metabolite
ID

Proposed
Biotransfor
mation

Retention
Time (min)

[M+H]⁺
(m/z)

Key MS/MS
Fragments
(m/z)

Relative
Abundance
(%) at 60
min

M1 Hydroxylation e.g., 10.5 e.g., 416.2
e.g., 289.1,

121.1
e.g., 45

M2 N-Oxidation e.g., 9.8 e.g., 416.2
e.g., 400.2,

289.1
e.g., 20

M3
O-

Dealkylation
e.g., 8.2 e.g., 372.2 e.g., 262.1 e.g., 15

M4
Glucuronidati

on of M1
e.g., 7.5 e.g., 592.2

e.g., 416.2,

177.0
e.g., 10

Parent - e.g., 12.1 400.2 289.3 e.g., 10

Note: The data in this table is hypothetical and for illustrative purposes only.
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Caption: Signaling pathways inhibited by Dorsomorphin.
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Caption: Workflow for Dorsomorphin metabolite identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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